Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 104680-36-6
VCID: VC20745060
InChI: InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3
SMILES: CC1=CSC(=C1NN)C(=O)OC
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate

CAS No.: 104680-36-6

Cat. No.: VC20745060

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate - 104680-36-6

Specification

CAS No. 104680-36-6
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3
Standard InChI Key LCLQMAWXMZTMPG-UHFFFAOYSA-N
SMILES CC1=CSC(=C1NN)C(=O)OC
Canonical SMILES CC1=CSC(=C1NN)C(=O)OC

Introduction

Structural Characteristics and Physical Properties

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core structure. The thiophene ring, which contains one sulfur atom within a five-membered ring, serves as the foundation of this molecule's chemical behavior and biological activity. This compound incorporates three key functional groups: a hydrazinyl group (-NHNH₂) at position 3, a methyl group (-CH₃) at position 4, and a methyl carboxylate (-COOCH₃) at position 2 of the thiophene ring.

The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₂S
Molecular WeightApproximately 186.23 g/mol
Physical StateTypically a crystalline solid at room temperature
Structural FeaturesThiophene ring with hydrazinyl, methyl, and methyl carboxylate substituents

The hydrazinyl group (-NHNH₂) at position 3 is particularly noteworthy as it provides a reactive site for various chemical transformations, including condensation reactions with carbonyl compounds. This reactivity makes the compound valuable as an intermediate in the synthesis of more complex molecules with potential biological activities. The methyl group at position 4 contributes to the compound's lipophilicity, while the carboxylate ester at position 2 offers additional functionality for further chemical modifications.

Synthetic Approaches and Preparation Methods

Primary Synthetic Routes

The synthesis of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate can be approached through several pathways, with the most common route involving the conversion of a corresponding amino derivative to the hydrazinyl compound.

One potential synthetic route involves the conversion of Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1) to the corresponding hydrazinyl derivative. This transformation typically proceeds through diazotization followed by reduction with an appropriate reducing agent. The amino precursor itself can be synthesized through a well-established procedure as described in the literature .

Synthesis of Precursor Compounds

The synthesis of the precursor Methyl 3-amino-4-methylthiophene-2-carboxylate involves a multi-step process starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The reaction proceeds as follows:

  • Dissolution of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in N,N-dimethylformamide

  • Addition of anhydrous ferric chloride and cyanuric chloride as catalysts

  • Introduction of hydroxylamine hydrochloride and heating at 70-90°C for 4 hours

  • Solvent evaporation under reduced pressure

  • Treatment of the residue with ammonia water, followed by filtration and washing

This method has been reported to yield Methyl 3-amino-4-methylthiophene-2-carboxylate with an excellent yield of 96.5% . The conversion of this amino derivative to the desired hydrazinyl compound would require additional synthetic steps.

Biological Activity and Applications

Anticancer Properties

Research has demonstrated that derivatives of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exhibit cytotoxic effects against various human cancer cell lines. These findings suggest potential applications in anticancer drug development, particularly for compounds where the hydrazinyl group has been converted to more complex structures through condensation reactions with suitable carbonyl compounds.

Comparison with Related Compounds

The structural similarity of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate to other bioactive thiophene derivatives suggests additional potential biological activities. Related compounds, such as Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS: 4651-98-3), have demonstrated biological properties that may provide insights into the potential applications of the target compound .

CompoundCAS NumberStructural DifferenceBiological Properties
Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate104680-36-6Hydrazinyl at position 3Cytotoxicity against cancer cell lines
Methyl 3-amino-4-methylthiophene-2-carboxylate85006-31-1Amino at position 3Precursor in pharmaceutical synthesis
Methyl 2-amino-4-methylthiophene-3-carboxylate4651-98-3Amino at position 2, ester at position 3Various biological activities

Advanced Applications in Organic Synthesis

As a Building Block for Complex Molecules

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate can serve as a valuable building block for the synthesis of more complex heterocyclic systems. The presence of multiple functional groups provides diverse opportunities for selective transformations and the creation of compound libraries for biological screening.

A notable example is the synthesis of Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate (CAS: 680211-02-3), which represents a more complex derivative formed through the condensation of the hydrazinyl group with a trifluoromethylated β-ketoester .

Development of Functional Materials

The thiophene core of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate makes it potentially useful in the development of functional materials. Thiophene-based compounds have been extensively studied for applications in organic electronics, including organic photovoltaics and organic field-effect transistors, due to their unique electronic properties.

Analytical Characterization and Identification

Spectroscopic Properties

The structural characterization of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of hydrogen and carbon atoms within the molecule

  • Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups, including the N-H stretching of the hydrazinyl group and the C=O stretching of the ester

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions, which are characteristic of the thiophene ring system

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the purification and analysis of Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate and its derivatives. These techniques are essential for monitoring reaction progress and ensuring the purity of the final compounds.

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